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Compound of Interest

Compound Name: Ethyl 3-octenoate

Cat. No.: B223717

Application Note & Protocols

Introduction

Ethyl 3-octenoate is a volatile organic compound with the chemical formula C10H1802. It is
recognized as a flavoring agent in the food industry, identified by its FEMA number 4361 and
CAS number 1117-65-3. This ester is characterized by a complex and desirable aroma profile,
often described as fruity, tropical, and winey. Its unique organoleptic properties make it a
valuable ingredient in the creation of various flavor formulations. This document provides an
overview of the applications of ethyl 3-octenoate in flavor and fragrance research, including its
physicochemical properties, sensory data, and representative experimental protocols for its
synthesis and evaluation. While some sources suggest it is "not for fragrance use," its aromatic
profile indicates potential for further investigation in perfumery under appropriate safety
assessments.

Physicochemical and Organoleptic Properties

A comprehensive understanding of the physical and chemical characteristics of ethyl 3-
octenoate is fundamental for its application in flavor and fragrance formulations. These
properties influence its volatility, solubility, and stability, which in turn affect its sensory
perception and performance in different product matrices.
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Property Value Reference
Molecular Formula C10H1802 [1]
Molecular Weight 170.25 g/mol [1]
CAS Number 1117-65-3 [1]
FEMA Number 4361 [1]
Colorless clear liquid
Appearance ) [2]
(estimated)
Odor Profile Fruity, tropical, winey
N _ 215.00 to 216.00 °C @ 760.00
Boiling Point
mm Hg
Flash Point 198.00 °F TCC (92.22 °C)
N _ 0.90300 to 0.91000 @ 25.00
Specific Gravity

°C

Refractive Index

1.43100 to 1.43900 @ 20.00
°C

Solubility

Soluble in alcohol; water, 52.1
mg/L @ 25 °C (estimated)

Applications in Flavor Formulations

Ethyl 3-octenoate is primarily utilized as a flavoring agent to impart or enhance fruity and
wine-like notes in a variety of food and beverage products. Its tropical and complex aromatic
profile makes it suitable for a range of applications. The following table summarizes typical
usage levels in various food categories.
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Food Category Average Usual ppm Average Maximum ppm
Beverages (non-alcoholic) 0.3 15

Beverages (alcoholic) 0.5 2.5

Hard Candy 15 7.5

Jams & Jellies 0.8 4.0

Soft Candy 0.5

Fruit Ices 0.5 25

Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-octenoate
(Representative Protocol)

While specific, detailed synthetic protocols for ethyl 3-octenoate are not readily available in
the provided search results, a general procedure for the synthesis of a similar unsaturated
ester, ethyl oleate, via Fischer esterification is presented below. This protocol can be adapted
by researchers for the synthesis of ethyl 3-octenoate using 3-octenoic acid and ethanol as
starting materials.

Objective: To synthesize ethyl 3-octenoate via acid-catalyzed esterification of 3-octenoic acid
with ethanol.

Materials:

3-octenoic acid

Anhydrous ethanol

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate solution (5% w/v)

Saturated sodium chloride solution (brine)
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e Anhydrous magnesium sulfate

¢ Organic solvents (e.qg., diethyl ether or dichloromethane)

e Round-bottom flask

o Reflux condenser

e Separatory funnel

o Beakers, graduated cylinders, and other standard laboratory glassware

e Heating mantle

 Rotary evaporator

Procedure:

e In a clean, dry round-bottom flask, combine 1 molar equivalent of 3-octenoic acid with 3-5
molar equivalents of anhydrous ethanol.

e Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the
weight of the carboxylic acid) to the mixture while stirring.

o Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.

o Transfer the reaction mixture to a separatory funnel.

e Add an equal volume of a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
Be cautious as carbon dioxide gas will be evolved. Gently swirl the funnel and vent
frequently.

o Separate the aqueous layer. Wash the organic layer with an equal volume of water, followed
by an equal volume of brine.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b223717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the
excess ethanol and extraction solvent.

The crude ethyl 3-octenoate can be purified by fractional distillation under reduced
pressure.

Expected Outcome: A colorless liquid with a characteristic fruity, tropical, and winey aroma. The
purity of the synthesized ester should be confirmed by analytical techniques such as Gas
Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)
spectroscopy.

Protocol 2: Sensory Evaluation of Ethyl 3-octenoate

Objective: To characterize the aroma profile of synthesized or commercially obtained ethyl 3-
octenoate using a trained sensory panel.

Materials:

Purified ethyl 3-octenoate

Odorless solvent (e.g., dipropylene glycol or diethyl ether) for dilution
Glass vials with PTFE-lined caps

Odor-free smelling strips

Sensory evaluation booths with controlled lighting and ventilation
Data collection forms or software

Procedure:

o Panelist Selection and Training: Select 8-12 panelists based on their ability to discriminate
and describe different aromas. Train the panelists on the terminology to be used for
describing fruity, tropical, and winey notes.
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o Sample Preparation: Prepare a series of dilutions of ethyl 3-octenoate in the chosen solvent
(e.g., 10%, 1%, 0.1% w/v). Present the samples in coded, identical glass vials.

o Evaluation:

o

Each panelist receives a set of smelling strips, one for each sample dilution.

o Panelists dip a fresh smelling strip into each vial and evaluate the aroma at different time
intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the top, middle,
and base notes.

o Panelists will rate the intensity of predefined aroma attributes (e.g., fruity, tropical, winey,
green, fatty) on a labeled magnitude scale (LMS) or a 10-point intensity scale.

o Panelists will also provide descriptive terms for the perceived aroma.

o Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to determine
significant differences in the perception of different attributes. Compile a list of the most
frequently used descriptors to create a comprehensive aroma profile.

Logical Workflow for Flavor and Fragrance
Research

The following diagram illustrates a typical workflow for the investigation of a new flavor or
fragrance compound like ethyl 3-octenoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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